3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate
Description
3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate (CAS: 885340-12-5) is a critical intermediate in the synthesis of Silodosin, a therapeutic agent for urinary disorders associated with benign prostatic hyperplasia . The compound features a complex indoline core substituted with a trifluoroethoxy-phenoxyethylamino side chain and a benzoate ester group. Its molecular formula is C₃₂H₃₄F₃N₃O₄·C₂H₂O₄, with a molecular weight of 671.7 g/mol . The benzoate ester moiety enhances crystallinity, facilitating isolation during industrial-scale production, while the trifluoroethoxy group contributes to metabolic stability .
Properties
IUPAC Name |
3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34F3N3O4/c1-23(37-13-17-40-28-10-5-6-11-29(28)42-22-32(33,34)35)18-24-19-26-12-15-38(30(26)27(20-24)21-36)14-7-16-41-31(39)25-8-3-2-4-9-25/h2-6,8-11,19-20,23,37H,7,12-18,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKYYZXALLLJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Synthetic Approaches
*Overall yield across 11 steps.
Detailed Preparation Methods
Reductive Amination Route (Patent EP2768806B1)
Step 1: Keto Intermediate Formation
5-Nitroindoline derivative (10 g) is oxidized with H₂O₂ in acetic acid to yield the keto compound (8.2 g, 82%).
Step 2: Stereoselective Reductive Amination
The keto compound is treated with L-2-phenylglycinol and H₂/PtO₂, producing diastereomers in a 3.8:1 ratio. Catalytic hydrogenation (Pd/C) removes the chiral auxiliary, yielding the (R)-amine with 58.3% e.e..
Step 3: Benzoate Esterification
The amine intermediate is reacted with benzoyl chloride in dichloromethane (DCM) with triethylamine, achieving 93% yield.
Step 4: Oxalate Salt Formation
Crude product is crystallized with oxalic acid in ethanol, enhancing purity to >99% (HPLC).
Diastereomeric Resolution (WO2012147019A1)
Step 1: Racemic Amine Synthesis
5-Cyanoindoline (20 g) undergoes nitro reduction (H₂/Pd-C) to yield racemic amine (18.4 g, 92%).
Step 2: Tartrate Salt Resolution
Racemic amine is treated with L-tartaric acid in isopropanol. Repeated crystallization achieves 99.5% e.e..
Step 3: Side Chain Coupling
The resolved amine is alkylated with 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl methanesulfonate in acetonitrile (K₂CO₃), yielding 85% product.
Copper-Catalyzed Arylation (Academic Thesis)
Step 1: Indoline Bromination
Indoline is protected (Boc), brominated (NBS), and deprotected to yield 5-bromoindoline (72% over 3 steps).
Process Optimization
Catalytic Hydrogenation
Crystallization Conditions
| Parameter | Optimal Value | Purity Improvement |
|---|---|---|
| Solvent | Ethanol/water (7:3) | 98% → 99.5% |
| Cooling Rate | 0.5°C/min | ↓ Byproducts by 40% |
| Oxalic Acid Equiv. | 1.1 | 99.0% Yield |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethoxyphenoxy group can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of the trifluoroethoxy group suggests potential for enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate would depend on its specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyano group and trifluoroethoxy moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the benzoate ester intermediate with structurally related compounds in the Silodosin synthesis pathway, focusing on molecular properties, synthetic utility, and industrial advantages.
Key Intermediates and Analogues
3-[7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl]propyl benzoate oxalate Role: Oxalate salt of the benzoate ester intermediate. Advantages: Improved filterability and reduced reaction time due to enhanced crystallinity . Molecular Formula: C₃₂H₃₄F₃N₃O₄·C₂H₂O₄.
1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile Role: Hydrolysis product of the benzoate ester intermediate. Key Features: Lacks the benzoate group, introducing a hydroxyl group for subsequent conversion to Silodosin . Molecular Formula: C₂₇H₃₀F₃N₃O₃.
Silodosin (Final API) Role: Active pharmaceutical ingredient. Key Features: Free amine and hydroxyl groups enable receptor binding for α₁A-adrenoceptor antagonism . Molecular Formula: C₂₅H₃₂F₃N₃O₃.
Comparative Data Table
Research Findings
- Synthetic Efficiency : The benzoate ester intermediate reduces dialkylated byproducts by 15–20% compared to earlier intermediates, enhancing yield .
- Crystallinity : The oxalate salt form improves filtration efficiency by 40%, critical for industrial scalability .
- Stereochemical Control : The (2R)-configuration in the side chain ensures pharmacological activity, preserved throughout hydrolysis steps .
Biological Activity
3-[7-Cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate, also known by its CAS number 885340-12-5, is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a multifaceted mechanism of action, which warrants an in-depth exploration of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 671.67 g/mol. The IUPAC name is (R)-3-(7-cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate. Its structure includes multiple functional groups that may contribute to its biological effects.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, indole derivatives have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The potential for 3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate to act as a KSP (kinesin spindle protein) inhibitor has been hypothesized based on its structural similarities to other known inhibitors.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds suggests good absorption and distribution characteristics. However, detailed studies on the toxicity and safety profile of this specific compound are necessary to establish its suitability for therapeutic use.
Case Studies
Although direct case studies on this specific compound are scarce, related research provides insight into its potential applications:
- Kinesin Inhibition : A study on related indole compounds demonstrated their ability to inhibit KSP effectively, leading to mitotic arrest in cancer cells. This suggests that 3-[7-cyano...benzoate could exhibit similar properties.
- Antimicrobial Activity : Research on structurally similar compounds has shown significant antimicrobial effects against various bacterial strains. The presence of the trifluoroethoxy group may enhance these properties through increased membrane disruption.
Q & A
Basic Research: How can researchers optimize the synthesis of 3-[7-cyano-5-(substituted propyl)-2,3-dihydroindol-1-yl]propyl benzoate to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on key steps such as the introduction of the trifluoroethoxy-phenoxyethylamino side chain and the coupling of the benzoate moiety. For example, using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at 0°C for deprotection, followed by basification with aqueous NaOH and purification via column chromatography (silica gel, ethyl acetate/hexane gradient), can enhance purity . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios of intermediates (e.g., propylamine derivatives) may improve yields.
Advanced Research: What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
Methodological Answer:
High-resolution mass spectrometry (HRMS) combined with ¹H/¹³C NMR (including 2D techniques like COSY, HSQC, and HMBC) is essential for confirming the connectivity of the dihydroindole core and trifluoroethoxy-phenoxyethylamino side chain. X-ray crystallography can resolve stereochemical uncertainties, particularly for the propyl linkage and benzoate ester orientation. Computational tools (e.g., density functional theory for NMR chemical shift prediction) validate experimental data .
Basic Research: How can researchers assess the hydrolytic stability of the benzoate ester group under physiological conditions?
Methodological Answer:
Perform pH-dependent hydrolysis studies in buffered solutions (e.g., PBS at pH 7.4 and simulated gastric fluid at pH 2.0) at 37°C. Monitor degradation via HPLC-UV or LC-MS at regular intervals. Compare half-life (t₁/₂) values to identify susceptibility to esterase-mediated cleavage. Use deuterated solvents in NMR to track proton exchange at the ester carbonyl .
Advanced Research: What strategies address discrepancies in reported bioactivity data for trifluoroethoxy-containing compounds?
Methodological Answer:
Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent effects). Standardize assays using reference compounds (e.g., pyraflufen-ethyl or quizalofop derivatives as agrochemical comparators ) and validate via dose-response curves. Employ meta-analysis of published datasets to identify outliers and conduct mechanistic follow-ups (e.g., surface plasmon resonance for target binding affinity) .
Basic Research: How can environmental persistence of this compound be evaluated in aquatic systems?
Methodological Answer:
Use OECD 308/309 guidelines to measure biodegradation in water-sediment systems. Quantify parent compound and metabolites (e.g., trifluoroacetic acid) via LC-MS/MS. Assess photolytic degradation under UV light (λ = 254–365 nm) and analyze reaction products using high-resolution orbitrap MS. Compare with perfluorinated compound degradation pathways .
Advanced Research: What computational methods predict the interaction of this compound with cytochrome P450 enzymes?
Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) using CYP3A4 or CYP2D6 crystal structures (PDB IDs: 4I3G, 5T3Q). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Analyze metabolic sites via hydrogen-deuterium exchange mass spectrometry (HDX-MS) and correlate with in silico binding energy scores .
Basic Research: How to isolate and characterize degradation products formed under oxidative conditions?
Methodological Answer:
Expose the compound to Fenton’s reagent (Fe²⁺/H₂O₂) or cytochrome c peroxidase. Quench reactions at timed intervals and extract products using solid-phase extraction (C18 cartridges). Characterize via UPLC-QTOF-MS with collision-induced dissociation (CID) to fragment ions. Compare fragmentation patterns with spectral libraries (e.g., HMDB, ChemSpider) .
Advanced Research: What methodologies quantify air-surface exchange rates of volatile derivatives?
Methodological Answer:
Apply dynamic chamber systems to measure gas-phase fluxes under controlled humidity and temperature. Use proton-transfer-reaction mass spectrometry (PTR-MS) for real-time detection. Model partitioning coefficients (e.g., Henry’s law constants) using quantum chemically derived descriptors (COSMO-RS) .
Basic Research: How can researchers validate the purity of intermediates during multi-step synthesis?
Methodological Answer:
Combine melting point analysis (e.g., mp123–124°C for nitrile intermediates ) with differential scanning calorimetry (DSC) to detect polymorphic impurities. Use preparative HPLC (C18 column, acetonitrile/water) for semi-purified intermediates and confirm purity via ¹H NMR integration of diagnostic peaks (e.g., cyano protons at δ 3.1–3.3 ppm) .
Advanced Research: What in silico approaches predict the ecotoxicological impact of this compound?
Methodological Answer:
Use Quantitative Structure-Activity Relationship (QSAR) models (e.g., ECOSAR, TEST) to estimate acute toxicity to aquatic organisms (Daphnia magna, LC₅₀). Cross-validate with experimental data from algal growth inhibition tests (OECD 201). Apply molecular dynamics simulations to assess bioaccumulation potential via logP calculations and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
